(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate
Description
Key Findings
(2,5-Dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate is a heterocyclic NHS ester with a molecular weight of 245.19 g/mol. Its structure combines a pyridine core substituted with a cyano group at position 5 and a 2,5-dioxopyrrolidin-1-yl ester at position 2. Spectroscopic data and comparative analyses suggest distinct electronic properties influenced by the electron-withdrawing cyano group, which differentiates it from conventional NHS esters like those derived from aliphatic carboxylic acids. While crystallographic data remain unavailable, computational modeling and structural analogs provide insights into its conformational preferences and reactivity.
Structural Characterization
Molecular Architecture and Crystallographic Analysis
The compound’s IUPAC name, This compound , reflects its two primary components:
- Pyridine backbone : A six-membered aromatic ring with a cyano (-CN) group at position 5 and a carboxylate ester at position 2.
- N-Hydroxysuccinimide (NHS) moiety : A five-membered pyrrolidine-2,5-dione ring fused to the carboxylate group.
Molecular Formula and Weight
Stereoelectronic Features
- The cyano group at position 5 induces electron withdrawal, polarizing the pyridine ring and enhancing the electrophilicity of the ester carbonyl group.
- The NHS ester adopts a planar conformation due to conjugation between the carbonyl groups and the nitrogen lone pairs, as observed in related succinimidyl esters.
Table 1: Key Structural Parameters
Crystallographic data for this specific compound are not publicly available. However, studies on structurally analogous zinc and vanadium complexes of 5-cyanopicolinic acid reveal that the pyridine ring’s substituents significantly influence metal coordination and crystal packing. Computational modeling (DFT) predicts a dihedral angle of ~15° between the pyridine and NHS rings, minimizing steric clashes.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
While experimental NMR data for this compound are not reported, predictions based on analogous NHS esters and pyridine derivatives can be made:
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Key absorption bands:
- ν(C≡N) : 2240 cm⁻¹ (strong, sharp).
- ν(C=O) :
- ν(C-O) : 1220 cm⁻¹ (ester linkage).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Comparative Structural Analysis with Related NHS Esters
Table 2: Comparison with Cyanine and Aliphatic NHS Esters
Key Differences:
- Electronic Effects : The electron-withdrawing cyano group in the pyridine derivative enhances electrophilicity compared to aliphatic NHS esters, accelerating aminolysis reactions.
- Steric Profile : The planar pyridine ring reduces steric hindrance during nucleophilic attack compared to bulky cyanine dyes.
- Metal Coordination : Unlike aliphatic esters, the pyridine and cyano groups enable potential coordination to transition metals, as seen in zinc and vanadium complexes of 5-cyanopicolinic acid.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4/c12-5-7-1-2-8(13-6-7)11(17)18-14-9(15)3-4-10(14)16/h1-2,6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBBVKXWCBYVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
NHS Ester Formation via Carbodiimide Coupling
The most widely employed method involves activating 5-cyanopyridine-2-carboxylic acid with bis(2,5-dioxopyrrolidin-1-yl) carbonate (DSC) in the presence of 4-dimethylaminopyridine (DMAP). This one-pot reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid is converted into an active N-hydroxysuccinimide (NHS) ester (Table 1).
Reaction Mechanism:
-
Activation Step : DSC reacts with the carboxylic acid to form a mixed carbonate intermediate.
-
NHS Ester Formation : DMAP catalyzes the displacement of the leaving group, yielding the final NHS ester.
Alternative Methods Using Pre-activated Reagents
An alternative approach utilizes 5-cyanopyridine-2-carbonyl chloride, which reacts directly with 2,5-dioxopyrrolidin-1-ol under basic conditions. However, this method is less favored due to handling difficulties associated with acyl chlorides.
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal yields are achieved in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Triethylamine (TEA) is frequently added to scavenge HCl byproducts (Table 1).
Table 1: Comparative Reaction Conditions and Yields
Temperature and Time Considerations
Prolonged reaction times (>20 hours) at room temperature improve conversion rates but risk side reactions such as hydrolysis. Controlled heating (40–50°C) in anhydrous DMF reduces reaction time to 8–12 hours without compromising yield.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Purification typically involves recrystallization from ethanol/water mixtures or chromatography on silica gel, achieving >98% purity.
Analytical Characterization and Quality Control
Spectroscopic Validation
Table 2: Key Spectral Data
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 8.61 (d, 2H) | Pyridine protons |
| δ 4.83 (s, 4H) | Pyrrolidine CH2 | |
| LC-MS | 245.19 [M+H]+ | Molecular ion |
Challenges and Limitations in Synthesis
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Yields substituted pyridine derivatives.
Reduction: Produces amine derivatives.
Hydrolysis: Results in the formation of 5-Cyano-pyridine-2-carboxylic acid.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate involves its ability to act as an acylating agent. It can transfer its acyl group to nucleophiles, such as amines or alcohols, forming stable amide or ester bonds. This property makes it useful in bioconjugation and the modification of biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and applications of (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate can be inferred through comparisons with the following analogs:
2,5-Dioxopyrrolidin-1-yl 4-(Pyren-1-yl)butanoate (CAS 97427-71-9)
- Molecular Formula: C₂₄H₁₉NO₄
- Molecular Weight : 385.41 g/mol
- Key Features: The pyrenyl group introduces significant hydrophobicity and aromaticity, which may reduce solubility in polar solvents compared to the cyanopyridine derivative. This compound is likely used in fluorescence labeling or as a hydrophobic linker in drug delivery systems .
- Reactivity : The succinimidyl ester retains its amine-reactive properties, but the bulky pyrenyl group may sterically hinder reactions with larger biomolecules.
Benzyl 5-(2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate
- Molecular Features : Contains an imidazolidine ring and a benzyl group, which could confer metabolic stability in pharmaceutical contexts. The presence of multiple carbonyl groups may enhance hydrogen-bonding interactions.
- Applications : Likely serves as a protease inhibitor precursor or a peptide-mimetic scaffold due to its rigid heterocyclic structure .
cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Key Differences: The tert-butyl ester group is less reactive than the succinimidyl ester, making it more suitable for protective group strategies in organic synthesis.
Comparative Data Table
Research Findings and Inferences
Reactivity : The succinimidyl ester in the target compound is expected to exhibit faster reaction kinetics with amines compared to tert-butyl esters (e.g., ) due to its activated nature. However, steric hindrance from substituents (e.g., pyrenyl in ) can slow reactivity.
Solubility: The 5-cyanopyridine group may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to hydrophobic analogs like the pyrenyl derivative .
Stability: Succinimidyl esters are typically moisture-sensitive, requiring storage under anhydrous conditions. The electron-withdrawing cyano group could further destabilize the ester, necessitating careful handling .
Biological Activity
(2,5-Dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, anticonvulsant, and antinociceptive effects, along with detailed research findings and case studies.
- Molecular Formula : C11H7N3O4
- Molecular Weight : 245.20 g/mol
- CAS Number : 74124-79-1
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds derived from this compound. For instance, derivatives have demonstrated significant inhibition of inflammatory markers such as COX-2 and IL-1β. In one study, a compound exhibited an 82.5% reduction in COX-2 expression and a 89.5% reduction in IL-1β levels, indicating strong anti-inflammatory properties .
| Compound | COX-2 Reduction (%) | IL-1β Reduction (%) | C-Reactive Protein Reduction (%) |
|---|---|---|---|
| Compound 2e | 82.5 | 89.5 | 77.1 |
Anticonvulsant Activity
The anticonvulsant effects of (2,5-dioxopyrrolidin-1-yl) derivatives have been evaluated using various animal models. One notable compound demonstrated potent effects in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures, with effective doses (ED50) reported as follows:
These results suggest that the compound may act through multiple mechanisms, including the inhibition of sodium/calcium currents and antagonism of TRPV1 receptors.
Antinociceptive Activity
In addition to its anticonvulsant properties, the compound has shown significant antinociceptive activity in formalin-induced pain models. The lead compound exhibited effective pain relief comparable to established analgesics, indicating its potential as a therapeutic agent for neuropathic pain .
Case Studies
-
Case Study on Inflammation :
A study involving carrageenan-induced inflammation in rats demonstrated that the compounds derived from (2,5-dioxopyrrolidin-1-yl) significantly reduced paw edema and inflammatory markers compared to controls . -
Case Study on Seizure Models :
In a controlled experiment assessing seizure susceptibility, the compound's ability to prevent seizures was compared against traditional anticonvulsants like phenytoin and valproate. Results indicated that the novel compound provided superior protection against seizure induction .
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for preparing (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate, and what are the critical reaction conditions? A: The compound is typically synthesized via coupling reactions. A key method involves activating carboxylic acid precursors (e.g., 5-cyanopyridine-2-carboxylic acid) with 2,5-dioxopyrrolidin-1-yl groups using dehydrating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Critical steps include:
- Cyclization : Controlled temperature (0–5°C) to minimize side reactions.
- Coupling : Use of polar aprotic solvents (DMF, DMSO) and nitrogen atmosphere to prevent hydrolysis.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents.
Reaction yields depend on stoichiometric ratios and anhydrous conditions .
Advanced Synthesis Optimization
Q: How can researchers optimize reaction conditions for coupling heterocycles with (2,5-dioxopyrrolidin-1-yl) esters? A: Mechanistic studies suggest using heterogeneous copper catalysts (e.g., CuI) to facilitate radical-ionic pathways. Key parameters:
- Catalyst Loading : 5–10 mol% CuI improves coupling efficiency.
- Solvent Choice : Acetonitrile enhances reaction rates compared to DMF.
- Temperature : 60–80°C balances reaction speed and byproduct formation.
Monitor progress via TLC and HPLC-MS to identify optimal termination points. Conflicting yield data may arise from trace moisture; use molecular sieves or anhydrous MgSO₄ .
Basic Structural Characterization
Q: Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound? A: Standard techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify pyridine and pyrrolidinone ring connectivity.
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~2230 cm⁻¹ (C≡N).
- X-ray Crystallography : Resolves stereochemistry and bond lengths. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 6.67 Å, b = 29.45 Å, c = 7.03 Å, and β = 104.45° are typical .
Advanced Structural Data Contradictions
Q: How to resolve discrepancies in crystallographic data refinement for this compound? A: Use software like SHELXL for high-resolution refinement. Strategies include:
- Twinned Data : Apply HKLF5 format in SHELX to handle twinning.
- Disorder Modeling : Split occupancy for flexible groups (e.g., ester moieties).
- Validation Tools : Check R-factor convergence (target R₁ < 0.05) and residual electron density maps. Discrepancies in bond angles >2° may indicate incorrect space group assignment .
Basic Applications in Medicinal Chemistry
Q: What role does this compound play as a building block in drug discovery? A: It serves as a versatile intermediate for:
- Protease Inhibitors : The pyrrolidinone group mimics peptide bonds.
- Kinase Targeting : The cyanopyridine moiety chelates metal ions in ATP-binding pockets.
- Prodrug Design : The ester group enables hydrolytic activation in vivo.
Applications are validated via enzymatic assays (e.g., IC₅₀ determination against trypsin-like proteases) .
Advanced Derivative Design
Q: How to design derivatives of this compound for improved pharmacokinetic properties? A: Focus on substituent effects:
- Bioisosteric Replacement : Replace the cyanopyridine with a trifluoromethyl group to enhance metabolic stability.
- LogP Optimization : Introduce hydrophilic groups (e.g., -SO₂NH₂) at the pyrrolidinone ring to reduce hydrophobicity.
- SAR Studies : Test analogs in vitro for solubility (shake-flask method) and permeability (Caco-2 cell assays). For example, derivatives with 4-methylpiperidine substitutions show 3x higher bioavailability .
Reactivity and Side Reactions
Q: How to confirm successful coupling reactions and minimize side products? A: Analytical workflows include:
- LC-MS : Detect molecular ion peaks ([M+H]⁺) and fragment patterns.
- ¹H NMR Integration : Compare ester proton signals (δ 4.2–4.5 ppm) to starting materials.
- Byproduct Identification : Common side products include hydrolyzed carboxylic acids (δ 12–13 ppm in ¹H NMR). Use scavengers like polymer-bound carbodiimide to suppress hydrolysis .
Data Contradiction Analysis
Q: How to address conflicting reports on the compound’s reactivity in nucleophilic substitutions? A: Conflicting data may arise from solvent polarity or counterion effects. Systematic approaches:
- Solvent Screening : Test reactivity in DMF (high polarity) vs. THF (low polarity).
- Counterion Studies : Compare outcomes with chloride vs. tetrafluoroborate salts.
- DFT Calculations : Model partial charges on reactive sites (e.g., C=O electrophilicity) to predict regioselectivity. For example, ab initio studies show higher reactivity at the pyridine C-3 position .
Crystallographic Refinement Challenges
Q: What are best practices for refining low-quality X-ray data for this compound? A: For poor diffraction (e.g., I/σ(I) < 2):
- Data Merging : Use SCALE3 in SHELXL to merge equivalent reflections.
- Restraints : Apply SIMU/DELU restraints for thermal motion alignment.
- Hydrogen Placement : Place geometrically and refine using riding models. Validate with RIGU checks .
Biological Interaction Studies
Q: How to investigate this compound’s interaction with biological targets? A: Employ:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized enzymes.
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs: e.g., 3ERT for proteases).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS). Recent studies show nanomolar affinity for trypsin-like proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
